Terpendole C
Overview
Description
Terpendole C is an indole diterpene alkaloid fungal metabolite originally isolated from A. yamanashiensis . It is an inhibitor of acyl-coenzyme A: cholesterol acyltransferase (ACAT) with an IC50 of 2.1 μM in rat liver microsomes . It also inhibits ACAT in J774 macrophages (IC50 = 0.46 μM) without affecting cell growth .
Synthesis Analysis
The synthesis of terpendoles involves complex biosynthetic pathways . Terpenoids, the class of chemical compounds to which terpendoles belong, are derived from the five-carbon (C5) intermediary units isopentenyl diphosphate (IPP) and its double-bond isomer dimethylallyl diphosphate (DMAPP) from two major universal pathways: the mevalonate (MVA) pathway and the 2-C-methyl-d-erythritol 4-phosphate (MEP) pathway . The synthesis of carotenoids begins with the production of phytoene from GGPP catalyzed by phytoene synthase (crtB). Phytoene desaturase (crtI) then catalyzes the synthesis of lycopene, which is finally cyclized to form carotenoids by the lycopene cyclase (crtY) .Molecular Structure Analysis
The molecular structure of Terpendole C can be found in various databases such as ChemSpider and PubChem . It is a complex molecule with a molecular formula of C32H41NO5 .Chemical Reactions Analysis
Terpendole C, like other terpenoids, is involved in complex chemical reactions. Terpenoid cyclases catalyze the most complex chemical reactions in biology, in that more than half of the substrate carbon atoms undergo changes in bonding and hybridization during a single enzyme-catalyzed cyclization reaction .Physical And Chemical Properties Analysis
Terpendole C has a molecular weight of 519.7 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume can be found in databases like PubChem and ChemSpider .Scientific Research Applications
1. ACAT Inhibition
Terpendole C has been identified as a potent inhibitor of acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. In a study by Huang et al. (1995), terpendole C demonstrated significant ACAT inhibitory activity with an IC50 value of 2.1 µM, which was the most potent among the terpendoles tested (Huang et al., 1995). This finding is significant for understanding cholesterol metabolism and potentially for developing cholesterol-lowering therapies.
2. Indole-Diterpenoid Structure and Biogenesis
Research has also focused on the structural and biogenetic aspects of terpendole C. Gatenby et al. (1999) studied Terpendole M, a related indole-diterpenoid, and compared it to terpendole C. Their work contributes to understanding the structure-activity relationships within indole-diterpenoids and offers insights into the biogenesis of lolitrem neurotoxins (Gatenby et al., 1999).
3. Kinesin Eg5 Inhibition
Terpendole E, closely related to terpendole C, is noted for its unique action as an inhibitor of the mitotic kinesin Eg5. This is significant in the study of cell division and has potential applications in cancer research. For example, Motoyama et al. (2012) investigated the biosynthesis of terpendole E and its role as a kinesin Eg5 inhibitor (Motoyama et al., 2012).
4. Synthesis and Structure-Activity Relationships
The synthesis and structure-activity relationships (SARs) of terpendole C and its derivatives are also areas of active research. Teranishi et al. (2015) achieved the first synthesis of racemic terpendole E, which is a step forward in understanding the chemical properties and potential applications of these compounds (Teranishi et al., 2015).
5. Terpenoids in Plant Biology and Pharmacology
More broadly, terpendole C falls under the category of terpenoids, a diverse group of natural compounds with significant roles in plant biology and pharmacology. Cheng et al. (2007) discussed the biosynthesis and ecological functions of plant terpenoids, providing context for the importance of compounds like terpendole C in natural processes and potential applications (Cheng et al., 2007).
Future Directions
Terpendole C and other indole-diterpenes have significant potential for pharmaceutical drug discovery due to their potent biological activities . They are currently a subject of active research, and future studies may focus on their potential utility as lead compounds for drug discovery, their industrial scale manufacture in genetically manipulated producers, or their production in synthetic biological production systems .
properties
IUPAC Name |
(1R,2S,13S,16S,17S,19R,20R,22S,25S,27S)-1,2,24,24-tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41NO5/c1-17(2)15-23-36-24-26(28(3,4)37-23)35-22-12-13-29(5)30(6)18(11-14-31(29,34)32(22)27(24)38-32)16-20-19-9-7-8-10-21(19)33-25(20)30/h7-10,15,18,22-24,26-27,33-34H,11-14,16H2,1-6H3/t18-,22-,23-,24+,26-,27+,29+,30+,31-,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOATFFODCBZBE-SCGIUCFSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1OC2C(C(O1)(C)C)OC3CCC4(C5(C(CCC4(C36C2O6)O)CC7=C5NC8=CC=CC=C78)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@H]1O[C@H]2[C@@H]3[C@@]4(O3)[C@H](CC[C@]5([C@]4(CC[C@@H]6[C@@]5(C7=C(C6)C8=CC=CC=C8N7)C)O)C)O[C@@H]2C(O1)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Terpendole C |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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